N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
The synthesis of N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-fluoro-4-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Analyse Chemischer Reaktionen
N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The Schiff base can be hydrolyzed back to the starting aldehyde and amine under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of liquid crystals and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline varies depending on its application. In biological systems, it is believed to interact with cellular targets such as enzymes and receptors, leading to inhibition of their activity. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In materials science, its electronic properties are exploited to create materials with specific optical and electrical characteristics.
Vergleich Mit ähnlichen Verbindungen
N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline can be compared with other Schiff bases and fluorinated aromatic compounds. Similar compounds include:
N-(4-ethoxybenzylidene)-4-butylaniline: This compound has a butyl group instead of a fluoro and methyl group, leading to different physical and chemical properties.
N-(4-methoxybenzylidene)-4-butylaniline: The presence of a methoxy group instead of an ethoxy group can affect the compound’s reactivity and applications.
3-fluoro-4-cyano substituted benzoates: These compounds share the fluorinated aromatic ring but have different substituents, leading to variations in their chemical behavior and applications.
N-(4-ethoxybenzylidene)-3-fluoro-4-methylaniline stands out due to its unique combination of functional groups, which confer specific electronic and steric properties, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C16H16FNO |
---|---|
Molekulargewicht |
257.30 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-N-(3-fluoro-4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H16FNO/c1-3-19-15-8-5-13(6-9-15)11-18-14-7-4-12(2)16(17)10-14/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
OIFYKJWSAUMCNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.